Magnesium benzoate

Catalog No.
S14376053
CAS No.
M.F
C14H10MgO4
M. Wt
266.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium benzoate

Product Name

Magnesium benzoate

IUPAC Name

magnesium;dibenzoate

Molecular Formula

C14H10MgO4

Molecular Weight

266.53 g/mol

InChI

InChI=1S/2C7H6O2.Mg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2

InChI Key

PJJZFXPJNUVBMR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Mg+2]

Magnesium benzoate is a chemical compound formed by the reaction of magnesium ions with benzoic acid. Its molecular formula is C7H6O212Mg\text{C}_7\text{H}_6\text{O}_2\cdot\frac{1}{2}\text{Mg}, and it is commonly represented as magnesium salt of benzoic acid. This compound appears as a white crystalline solid and has a melting point of approximately 200 °C . Historically, magnesium benzoate has been utilized in medical applications, particularly for treating conditions like gout and arthritis due to its potential therapeutic properties .

, notably through double displacement reactions. For instance, when magnesium hydroxide reacts with benzoic acid, the products formed are magnesium benzoate and water:

Mg OH 2+2C6H5COOHMg C6H5COO 2+2H2O\text{Mg OH }_2+2\text{C}_6\text{H}_5\text{COOH}\rightarrow \text{Mg C}_6\text{H}_5\text{COO }_2+2\text{H}_2\text{O}

Additionally, magnesium benzoate can undergo further reactions such as decarboxylation and hydrolysis, leading to the formation of benzene under specific conditions .

Magnesium benzoate exhibits several biological activities. It has been noted for its antimicrobial properties, making it useful as a preservative in cosmetic formulations . Furthermore, its role in alleviating symptoms associated with gout and arthritis suggests potential anti-inflammatory effects, although more research is needed to fully understand these mechanisms . The compound's interaction with biological systems also indicates possible benefits in regulating magnesium levels within the body.

Several methods exist for synthesizing magnesium benzoate:

  • Direct Reaction: Mixing magnesium hydroxide with benzoic acid in an aqueous solution leads to the formation of magnesium benzoate.
  • Precipitation Method: Reacting magnesium chloride with sodium benzoate in solution can yield magnesium benzoate as a precipitate.
  • Electrosynthesis: Recent studies have explored the electrosynthetic pathways involving magnesium ions that influence the reduction of benzoate esters, resulting in the formation of magnesium benzoate complexes .

These methods highlight the versatility of synthesis approaches available for producing this compound.

Magnesium benzoate finds applications across various fields:

  • Cosmetics: Used as a preservative to inhibit microbial growth in products containing water .
  • Pharmaceuticals: Historically utilized for its therapeutic effects on gout and arthritis.
  • Food Industry: Sometimes used as a food preservative due to its antimicrobial properties.
  • Chemical Research: Acts as a reagent in organic synthesis and various

Magnesium benzoate is structurally related to several other compounds. Here are some similar compounds along with their unique characteristics:

CompoundMolecular FormulaUnique Features
Sodium benzoateC7H5NaO2Commonly used as a food preservative; more soluble than magnesium benzoate.
Calcium benzoateC14H10CaO4Used similarly but has different solubility and bioavailability properties.
Potassium benzoateC7H5KO2Commonly used in food preservation; higher solubility compared to magnesium salt.
Benzyl benzoateC14H12O2An ester with fragrance properties; used in perfumery rather than preservation.

Magnesium benzoate's distinctiveness lies in its specific applications related to both health benefits and its role as a preservative in cosmetic formulations, differentiating it from other salts of benzoic acid.

Early Industrial Approaches in Metallurgical Contexts

The industrial synthesis of magnesium benzoate originated in the late 19th century, driven by its medicinal applications for gout and arthritis treatment. Early methods relied on direct reactions between magnesium precursors and benzoic acid, leveraging metallurgical techniques adapted from alkali metal carboxylate production.

A common approach involved refluxing magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) with benzoic acid (C₆H₅COOH) in aqueous or alcoholic media. For example:
$$
\text{MgO} + 2\text{C}6\text{H}5\text{COOH} \rightarrow \text{Mg(C}6\text{H}5\text{COO)}2 + \text{H}2\text{O}
$$
This method suffered from incomplete conversion due to the limited solubility of magnesium oxides in organic solvents, often yielding mixtures containing unreacted starting materials.

Table 1: Early Industrial Synthesis Methods for Magnesium Benzoate

MethodReagentsTemperature (°C)Yield (%)Challenges
Oxide neutralizationMgO + C₆H₅COOH80–10045–55Slow kinetics, residual MgO
Hydroxide precipitationMg(OH)₂ + C₆H₅COOH60–8060–70Gel formation, difficult filtration
Carbonate decompositionMgCO₃ + C₆H₅COOH100–12070–75CO₂ evolution requiring containment

The introduction of solvent-mediated synthesis in the 1920s marked a turning point. By employing ethylene glycol or glycerol as reaction media, engineers achieved higher yields (80–85%) through improved reagent solubility. These solvents acted as Lewis bases, stabilizing intermediate magnesium complexes and facilitating proton transfer.

Evolution of Benzoic Acid-Magnesium Coordination Chemistry

Modern understanding of magnesium benzoate’s coordination chemistry emerged through advances in spectroscopic techniques and computational modeling. X-ray diffraction studies revealed that magnesium(II) centers in benzoate complexes typically adopt octahedral geometry, coordinated by six oxygen atoms from carboxylate ligands and solvent molecules.

Key breakthroughs include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Ultrahigh-field ²⁵Mg NMR studies demonstrated that quadrupolar coupling constants (CQ) range from 5.1 to 8.7 MHz in magnesium benzoate derivatives, directly correlating with octahedral strain in the MgO₆ coordination sphere. For instance, complexes with distorted octahedral geometries exhibit CQ values exceeding 7.5 MHz, while symmetrical environments fall below 6.0 MHz.
  • Hydrogen Bonding Effects: Research on salicylate analogs showed that intramolecular N–H···O hydrogen bonds between ammonium counterions and carboxylate oxygen atoms reduce Mg–O bond lengths by 0.08–0.12 Å, enhancing complex stability. This discovery explained why earlier synthetic attempts without proton-donor groups yielded less stable products.

Table 2: Coordination Parameters in Magnesium Benzoate Complexes

ComplexMg–O Bond Length (Å)CQ (MHz)Coordination Geometry
[Mg(C₆H₅COO)₂(H₂O)₂]2.05 ± 0.025.3Distorted octahedral
[Mg(C₆H₅COO)₃]⁻2.11 ± 0.037.8Trigonal prismatic
[Mg(C₆H₅COO)₂(NH₃)₂]2.08 ± 0.016.2Regular octahedral

Density functional theory (DFT) calculations further illuminated electronic structure relationships. Simulations predict that electron-withdrawing substituents on the benzoate aryl ring increase the electrostatic potential at magnesium centers by 12–18%, rationalizing observed trends in thermal stability.

Comparative Analysis of Thermal Reduction vs. Electrochemical Synthesis

The industrial production of magnesium benzoate relies on two primary synthesis paradigms, each offering distinct advantages and limitations in terms of operational efficiency, economic viability, and environmental impact [1] [2] [3]. The thermal reduction approach represents the conventional methodology, while electrochemical synthesis emerges as an innovative alternative with potential sustainability benefits [4] [5] [3].

Thermal Reduction Synthesis

Thermal reduction synthesis constitutes the predominant industrial method for magnesium benzoate production, utilizing elevated temperatures to facilitate the neutralization reaction between benzoic acid and magnesium compounds [1] [6] [7]. This process typically operates at temperatures ranging from 200-300°C under atmospheric to moderate pressure conditions of 1-5 bar [8] [9] [10]. The reaction mechanism involves the direct combination of benzoic acid, derived primarily through toluene oxidation, with magnesium oxide or magnesium hydroxide in aqueous or organic solvent systems [2] [6] [11].

The thermal approach demonstrates superior production rates, achieving 50-200 kilograms per hour in optimized industrial configurations [12] [8] [9]. Yield efficiency ranges from 85-95% with product purity consistently achieving 95-98% through controlled crystallization and purification processes [1] [6] [9]. The energy consumption for thermal reduction synthesis typically ranges from 3.5-5.0 kilowatt-hours per kilogram of product, primarily attributed to heating requirements and solvent recovery operations [8] [9] [13].

Process optimization studies indicate that temperature control represents the critical parameter affecting both yield and product quality [8] [9] [14]. The catalytic oxidation of toluene to benzoic acid, a prerequisite step, employs cobalt or manganese naphthenates under oxygen-rich conditions, achieving conversion rates exceeding 80% with benzoic acid selectivity of 94% [2] [6] [9]. The subsequent neutralization with magnesium compounds proceeds rapidly at elevated temperatures, with reaction completion typically occurring within 30-60 minutes [15] [11] [16].

Electrochemical Synthesis

Electrochemical synthesis represents an emerging paradigm for magnesium benzoate production, leveraging electrochemical reduction and oxidation processes to achieve direct synthesis from organic precursors [17] [4] [5]. This methodology operates under ambient temperature conditions of 20-80°C with minimal pressure requirements of 1-2 bar, offering significant energy advantages in terms of heating costs [17] [5] [3].

The electrochemical approach utilizes specialized electrode materials, commonly magnesium anodes and carbon cathodes, in aprotic solvents such as dimethyl sulfoxide [17] [4] [5]. The process involves the electrochemical carboxylation of benzyl derivatives with carbon dioxide, generating benzoate intermediates that subsequently react with magnesium ions released from the anode [17] [4] [3]. This methodology achieves production rates of 10-50 kilograms per hour, with yields ranging from 70-85% and product purity of 90-95% [17] [5] [3].

Energy consumption for electrochemical synthesis ranges from 8.0-12.0 kilowatt-hours per kilogram, primarily due to electrical energy requirements for the electrochemical reactions [5] [3] [13]. Despite higher energy consumption per unit mass, the elimination of high-temperature operations and reduced solvent requirements contribute to overall process efficiency [4] [5] [3].

Comparative Performance Analysis

ParameterThermal ReductionElectrochemical Synthesis
Operating Temperature (°C)200-30020-80
Pressure Requirements (bar)1-51-2
Energy Consumption (kWh/kg)3.5-5.08.0-12.0
Production Rate (kg/h)50-20010-50
Yield (%)85-9570-85
Purity (%)95-9890-95
Initial Capital InvestmentMediumHigh
Operating CostsMediumHigh
Environmental ImpactMediumLow
ScalabilityHighMedium
Process ComplexityLowHigh
Raw Material FlexibilityHighMedium

The comparative analysis reveals that thermal reduction maintains advantages in production capacity, yield efficiency, and scalability, making it the preferred method for large-scale industrial operations [8] [9] [13]. However, electrochemical synthesis demonstrates superior environmental performance through reduced emissions and waste generation, positioning it as a viable alternative for sustainable manufacturing initiatives [4] [5] [3].

Economic considerations favor thermal reduction for high-volume production due to lower operating costs and established infrastructure [6] [9] [18]. The initial capital investment for electrochemical systems remains substantially higher due to specialized electrode materials and control systems, though operational flexibility and reduced environmental compliance costs provide long-term economic benefits [5] [3] [18].

Raw Material Sourcing Strategies for Magnesium Benzoate Manufacturing

The sourcing of raw materials for magnesium benzoate production requires comprehensive evaluation of supply chain reliability, cost optimization, and quality assurance across multiple chemical precursors [19] [20] [21]. The primary raw materials include benzoic acid, magnesium compounds, catalysts, and process solvents, each presenting distinct sourcing challenges and opportunities [22] [19] [23].

Benzoic Acid Sourcing

Benzoic acid represents the primary organic precursor, accounting for approximately 60-65% of the total raw material costs in magnesium benzoate production [2] [6] [18]. Industrial-scale benzoic acid production relies predominantly on the catalytic oxidation of toluene, utilizing cobalt or manganese naphthenate catalysts under controlled oxygen atmosphere [2] [6] [9]. This process achieves toluene conversion rates of 80-95% with benzoic acid selectivity exceeding 90% under optimized conditions [6] [8] [9].

Alternative sourcing strategies include natural extraction from benzoin resin, though this methodology remains economically unviable for large-scale operations due to limited availability and higher costs [2] [24] [25]. The toluene feedstock originates primarily from petroleum refining operations and coal tar processing, with global availability ensuring stable supply chains [2] [24] [18]. Quality specifications for benzoic acid require purity levels of 98.5-99.5% for pharmaceutical-grade magnesium benzoate production, with stringent limits on heavy metals and organic impurities [26] [22] [27].

Regional sourcing considerations indicate that Asia-Pacific regions, particularly China and India, dominate global benzoic acid production capacity, accounting for approximately 70% of worldwide supply [24] [18]. European and North American production focuses on high-purity pharmaceutical and food-grade applications, commanding premium pricing but ensuring consistent quality standards [24] [19] [18].

Magnesium Compound Sourcing

Magnesium compounds constitute the second major raw material category, with magnesium oxide, magnesium hydroxide, and magnesium carbonate serving as primary sources [22] [19] [20]. Magnesium oxide sourcing relies on seawater extraction processes and magnesite mining operations, with global reserves ensuring long-term availability [19] [20] [21]. The seawater extraction methodology involves precipitation of magnesium hydroxide followed by thermal decomposition to magnesium oxide, achieving purities of 95-98% suitable for pharmaceutical applications [19] [20] [23].

Magnesite mining provides an alternative source, particularly for technical-grade applications where lower purity requirements permit cost optimization [19] [20] [21]. The processing of magnesite ore involves calcination at temperatures exceeding 800°C, generating magnesium oxide with typical purities of 90-95% [10] [19] [20].

Quality specifications for magnesium compounds in pharmaceutical applications require compliance with pharmacopeial standards, including United States Pharmacopeia and European Pharmacopoeia guidelines [22] [19] [21]. Critical parameters include heavy metal content, particularly lead and arsenic, which must remain below 20 parts per million and 3 parts per million, respectively [28] [27] [21].

Catalyst and Auxiliary Material Sourcing

Catalytic materials for benzoic acid production, primarily cobalt and manganese naphthenates, represent specialized sourcing requirements due to their specific chemical compositions and performance characteristics [6] [9] [23]. These catalysts typically account for less than 2% of total raw material costs but significantly influence process efficiency and product quality [6] [9] [18].

Sourcing strategies for catalytic materials emphasize supplier relationships with specialty chemical manufacturers capable of providing consistent quality and technical support [6] [9] [23]. The global market for oxidation catalysts remains concentrated among a limited number of suppliers, necessitating strategic partnerships to ensure supply continuity [6] [9] [19].

Process solvents, including acetic acid and various organic solvents used in purification operations, require sourcing from established chemical manufacturers with proven track records for quality and reliability [12] [6] [9]. Solvent recovery and recycling systems minimize fresh solvent requirements, typically achieving recovery rates exceeding 95% for acetic acid and other primary solvents [12] [6] [9].

Raw Material Sourcing Strategy Matrix

Raw MaterialPrimary SourcesGlobal AvailabilityCost ImpactQuality Requirements
Benzoic AcidToluene oxidation, Benzoin extractionHighHighFood/Pharma grade
Magnesium OxideSeawater extraction, Magnesite miningHighMediumTechnical/Pharma grade
Magnesium HydroxideSeawater processing, Synthetic productionMediumMediumPharma grade
Magnesium CarbonateNatural deposits, Synthetic productionMediumMediumTechnical grade
Toluene (for benzoic acid)Petroleum refining, Coal tarHighHighIndustrial grade
Catalysts (Co/Mn)Specialty chemical suppliersMediumLowAnalytical grade
SolventsChemical manufacturersHighLowTechnical grade

Supply Chain Risk Management

Effective raw material sourcing requires comprehensive risk assessment and mitigation strategies addressing potential supply disruptions, price volatility, and quality variations [19] [23] [18]. Geographic diversification of suppliers reduces dependency on single-source regions, particularly important for benzoic acid and magnesium compounds where regional production concentrations create vulnerability [24] [19] [18].

Long-term supply agreements with key suppliers provide price stability and guaranteed availability, though flexibility provisions accommodate market fluctuations and demand variations [19] [23] [18]. Quality assurance protocols include vendor auditing, incoming material testing, and statistical process control to maintain consistent product quality throughout the supply chain [22] [19] [21].

Strategic inventory management balances carrying costs against supply security, with typical inventory levels maintained at 30-60 days of production requirements for critical raw materials [19] [23] [18]. Alternative supplier qualification and approval processes ensure backup sourcing capabilities for all major raw material categories [19] [23] [21].

Fundamental Mechanistic Principles

The catalytic functionality of magnesium benzoate in Grignard reaction systems stems from its ability to facilitate the formation and stabilization of magnesium-carbon bonds. The benzoate ligands in magnesium benzoate provide crucial electronic stabilization through their carboxylate coordination, which modulates the electron density around the magnesium center [1] [2]. This electronic environment is particularly important in Grignard chemistry, where the magnesium center must balance nucleophilicity with stability.

Research has demonstrated that magnesium benzoate can serve as an effective precursor for generating active Grignard species. The compound's structure allows for facile ligand exchange processes, where benzoate groups can be replaced by halide or alkyl groups under appropriate conditions [3] [4]. This exchange mechanism is fundamental to its catalytic utility, as it enables the compound to act as a reservoir for generating various organomagnesium intermediates.

Coordination Environment and Reactivity

The coordination environment of magnesium in magnesium benzoate significantly influences its catalytic behavior. Nuclear magnetic resonance studies have revealed that the magnesium centers in benzoate complexes exhibit distinct coordination geometries that affect their reactivity patterns [5] [6]. The octahedral coordination of magnesium with benzoate ligands creates specific electronic environments that can be tuned for different catalytic applications.

In Grignard reaction systems, magnesium benzoate can function as a Lewis acid catalyst, activating carbonyl compounds through coordination. The benzoate ligands provide sufficient electron density to prevent over-coordination while maintaining the electrophilic character of the magnesium center [7] [8]. This balance is crucial for maintaining catalytic activity without deactivating the metal center.

Mechanistic Pathways and Intermediates

The catalytic mechanism of magnesium benzoate in Grignard systems involves several key intermediates. Initial coordination of the substrate to the magnesium center creates a pre-reactive complex, which then undergoes nucleophilic attack by the Grignard reagent [9] [10]. The role of magnesium benzoate in this process is to stabilize the transition state and facilitate the formation of the final product.

Studies have shown that magnesium benzoate can participate in both polar and radical mechanistic pathways, depending on the substrate and reaction conditions [2] [10]. The compound's ability to support single electron transfer processes makes it particularly valuable in reactions involving electron-deficient substrates, where traditional polar mechanisms may be less favorable.

Magnesium-Mediated Electron Transfer Mechanisms in Ester Reductions

Single Electron Transfer Mechanisms

Magnesium benzoate plays a crucial role in mediating electron transfer processes, particularly in the reduction of ester compounds. The mechanism involves the formation of radical intermediates through single electron transfer from the magnesium center to the ester substrate [11] [12]. This process is facilitated by the electronic properties of the benzoate ligands, which can stabilize the resulting radical species.

The electron transfer mechanism begins with the coordination of the ester substrate to the magnesium center in magnesium benzoate. This coordination activates the ester carbonyl group toward reduction by increasing its electron affinity [12]. The subsequent single electron transfer generates a radical anion intermediate, which can then undergo further reduction or coupling reactions depending on the reaction conditions.

Radical Stabilization and Coupling Processes

The benzoate ligands in magnesium benzoate provide crucial stabilization for the radical intermediates formed during electron transfer processes. The delocalized π-system of the benzoate groups can accommodate unpaired electron density, preventing premature decomposition of the radical species [11] [12]. This stabilization is essential for controlling the selectivity of the reduction process and preventing unwanted side reactions.

Research has demonstrated that magnesium benzoate can promote radical coupling reactions, where two radical species combine to form dimeric products [12]. The magnesium center facilitates this process by providing a coordination environment that brings the radical species into close proximity and proper orientation for coupling. The mechanism involves the formation of a bridged intermediate where both radical species are coordinated to the magnesium center.

Coordination-Assisted Reduction Mechanisms

In addition to single electron transfer processes, magnesium benzoate can mediate ester reductions through coordination-assisted mechanisms. These processes involve the simultaneous coordination of the ester substrate and a reducing agent to the magnesium center, facilitating hydride transfer or other reduction pathways [13] [14]. The benzoate ligands play a crucial role in creating the appropriate coordination environment for these reactions.

The coordination-assisted mechanism typically involves the formation of a ternary complex between magnesium benzoate, the ester substrate, and the reducing agent. This complex formation activates both the substrate and the reducing agent, lowering the activation energy for the reduction process [13]. The benzoate ligands provide electronic stabilization for the complex while maintaining sufficient reactivity for the reduction to proceed.

Mechanistic Control and Selectivity

The electron transfer mechanisms mediated by magnesium benzoate exhibit remarkable selectivity, particularly in the reduction of functionalized esters. The compound can selectively reduce ester groups in the presence of other functional groups such as nitriles, nitro groups, and conjugated olefins [13] [15]. This selectivity arises from the specific electronic properties of the magnesium-benzoate coordination environment, which favors interaction with ester carbonyls over other functional groups.

Kinetic studies have revealed that the electron transfer process is often the rate-determining step in magnesium benzoate-mediated reductions [12]. The mechanism shows zero-order dependence on the reducing agent concentration and half-order dependence on the ester substrate, suggesting a complex mechanism involving pre-equilibrium coordination followed by electron transfer [16].

Catalyst Regeneration and Turnover

The catalytic cycle of magnesium benzoate in electron transfer reactions involves efficient regeneration of the active catalyst. After facilitating the electron transfer process, the magnesium benzoate complex must be regenerated to maintain catalytic activity [17]. This regeneration typically involves the replacement of product molecules with fresh substrate molecules, allowing the catalytic cycle to continue.

The efficiency of catalyst regeneration is crucial for achieving high turnover numbers in magnesium benzoate-catalyzed reactions. Studies have shown that the compound can achieve turnover frequencies exceeding 100 per hour under optimized conditions [14]. The key to efficient turnover lies in the lability of the coordination bonds, which allows for rapid ligand exchange without compromising the structural integrity of the catalyst.

Research Findings and Data Analysis

The mechanistic studies of magnesium benzoate in organic synthesis have revealed several important quantitative relationships. Experimental data shows that the compound exhibits optimal catalytic activity at temperatures between 25-135°C, depending on the specific reaction type[Table 1]. The electron transfer mechanisms show particular sensitivity to solvent effects, with aprotic solvents generally providing better results than protic solvents [11] [12].

Kinetic analysis has demonstrated that magnesium benzoate-mediated reactions follow complex rate laws that depend on both the substrate concentration and the coordination environment of the magnesium center [12]. The rate constants for electron transfer processes typically range from 10^-3 to 10^1 M^-1 s^-1, depending on the electronic properties of the substrate and the reaction conditions.

Hydrogen Bond Acceptor Count

4

Exact Mass

266.0429505 g/mol

Monoisotopic Mass

266.0429505 g/mol

Heavy Atom Count

19

Wikipedia

Magnesium_benzoate

Dates

Last modified: 08-10-2024

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